Closthioamide
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Overview
Description
Closthioamide is a natural product isolated from the strictly anaerobic bacterium Clostridium cellulolyticumThis compound has garnered significant attention due to its potent antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci .
Preparation Methods
Synthetic Routes and Reaction Conditions: Closthioamide can be synthesized using various methods involving sulfuration agents. One common approach involves the use of sulfur sources to convert oxoamides to thioamides. This process typically requires specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Clostridium cellulolyticum. The bacterium is cultured under strictly anaerobic conditions, and the compound is subsequently extracted and purified from the culture medium .
Chemical Reactions Analysis
Types of Reactions: Closthioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thioamide functional group, which imparts unique reactivity to the compound .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Closthioamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable tool for studying the reactivity and properties of thioamides.
Biology: this compound is used to investigate the biosynthesis and biological activity of thioamide-containing natural products.
Medicine: Its potent antimicrobial activity makes it a promising candidate for the development of new antibiotics.
Industry: this compound’s unique chemical properties are exploited in various industrial applications, including the synthesis of novel materials and catalysts
Mechanism of Action
Closthioamide exerts its effects by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication. It specifically targets the ATPase function of DNA gyrase and topoisomerase IV, impairing DNA replication and leading to bacterial cell death. This mechanism of action is distinct from that of other antibiotics, such as quinolones and aminocoumarins .
Comparison with Similar Compounds
Closthioamide is unique among polythioamides due to its potent antimicrobial activity and distinct mechanism of action. Similar compounds include:
Thioviridamide: Another polythioamide with antibiotic properties.
Cycasthioamide: A thioamide-containing natural product with potential anticancer activity.
Prothionamide: A thioamide used in the treatment of tuberculosis
In comparison to these compounds, this compound stands out for its broad-spectrum activity against Gram-positive bacteria and its unique inhibition of DNA gyrase .
Properties
Molecular Formula |
C29H38N6O2S6 |
---|---|
Molecular Weight |
695.1 g/mol |
IUPAC Name |
4-hydroxy-N-[3-[[3-[3-[3-[3-[(4-hydroxybenzenecarbothioyl)amino]propanethioylamino]propanethioylamino]propylamino]-3-sulfanylidenepropyl]amino]-3-sulfanylidenepropyl]benzenecarbothioamide |
InChI |
InChI=1S/C29H38N6O2S6/c36-22-6-2-20(3-7-22)28(42)34-18-12-26(40)32-16-10-24(38)30-14-1-15-31-25(39)11-17-33-27(41)13-19-35-29(43)21-4-8-23(37)9-5-21/h2-9,36-37H,1,10-19H2,(H,30,38)(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,43) |
InChI Key |
UBZKZUDCUOZCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NCCC(=S)NCCC(=S)NCCCNC(=S)CCNC(=S)CCNC(=S)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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